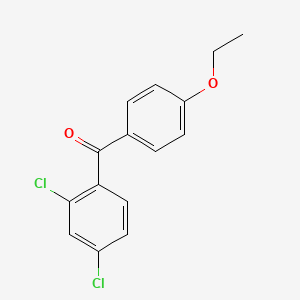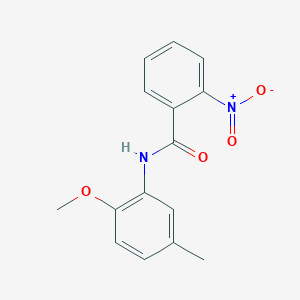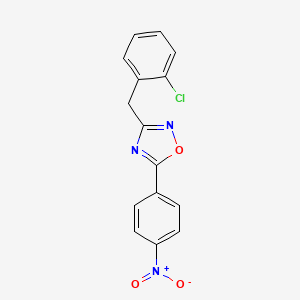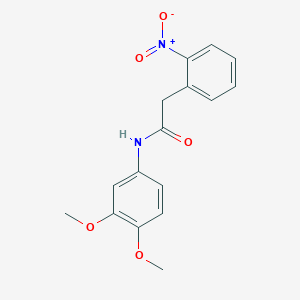![molecular formula C18H14Br2N6O8 B5739807 N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]](/img/structure/B5739807.png)
N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ENBAH and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ENBAH is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. ENBAH has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting the activity of HDACs, ENBAH can alter the expression of genes that are involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
ENBAH has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, ENBAH has been found to have anti-inflammatory and antioxidant properties. ENBAH has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
ENBAH has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, ENBAH has been found to be non-toxic and has a low risk of causing adverse effects in laboratory animals. However, there are also some limitations to using ENBAH in lab experiments. One limitation is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, ENBAH has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on ENBAH. One direction is to further investigate its anti-cancer properties and to explore its potential as a cancer therapy. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of ENBAH and to identify its molecular targets. Finally, more research is needed to investigate the safety and efficacy of ENBAH in human clinical trials.
Synthesemethoden
ENBAH can be synthesized using a simple and straightforward method. The starting materials for the synthesis are 2-(4-bromo-2-nitrophenoxy)acetic acid and hydrazine hydrate. These two compounds are reacted in the presence of a dehydrating agent such as thionyl chloride to form the intermediate 2-(4-bromo-2-nitrophenoxy)acetohydrazide. This intermediate is then reacted with ethylene glycol to form the final product, N',N''-1,2-ethanediylidenebis[2-(4-bromo-2-nitrophenoxy)acetohydrazide].
Wissenschaftliche Forschungsanwendungen
ENBAH has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. ENBAH has been found to have potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, ENBAH has been found to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-nitrophenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2-nitrophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N6O8/c19-11-1-3-15(13(7-11)25(29)30)33-9-17(27)23-21-5-6-22-24-18(28)10-34-16-4-2-12(20)8-14(16)26(31)32/h1-8H,9-10H2,(H,23,27)(H,24,28)/b21-5+,22-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTPSITZQVIGHT-OXAZHYLESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)NN=CC=NNC(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OCC(=O)N/N=C/C=N/NC(=O)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-nitrophenoxy)-N-[(E)-[(2E)-2-[[2-(4-bromo-2-nitrophenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5739731.png)
![4-{[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}benzoic acid](/img/structure/B5739744.png)
![2-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5739746.png)
![N-[4-(aminosulfonyl)phenyl]-3-methylbutanamide](/img/structure/B5739752.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-isopropylbenzylidene)acetohydrazide](/img/structure/B5739753.png)







![2-[(2-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5739790.png)
![3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5739804.png)